molecular formula C17H15NO2S2 B15089687 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide

Cat. No.: B15089687
M. Wt: 329.4 g/mol
InChI Key: LEVCZGZIIOTOET-UHFFFAOYSA-N
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Description

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by cyclization to form the benzothiophene core

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs catalytic processes due to their efficiency and scalability. The use of palladium catalysts in Sonogashira coupling reactions is a common approach, allowing for the formation of carbon-carbon bonds under mild conditions . This method is advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiophenes, which can be further utilized in various applications .

Scientific Research Applications

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiophene core is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[b]thiophen-2-yl)pyridine: Another benzothiophene derivative with similar structural features.

    2-Phenylbenzothiazole: Contains a benzothiazole ring instead of a benzothiophene ring.

    2-(2-Pyridyl)benzothiophene: Similar in structure but with a pyridine ring attached

Uniqueness

2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide is unique due to the presence of the benzylsulfinyl and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[2-(1-benzothiophen-2-yl)phenyl]methylsulfinyl]acetamide

InChI

InChI=1S/C17H15NO2S2/c18-17(19)11-22(20)10-13-6-1-3-7-14(13)16-9-12-5-2-4-8-15(12)21-16/h1-9H,10-11H2,(H2,18,19)

InChI Key

LEVCZGZIIOTOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CS(=O)CC(=O)N

Origin of Product

United States

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